molecular formula C8H18N2O4S B1430786 tert-Butyl N-propylsulfamoylcarbamate CAS No. 1393813-40-5

tert-Butyl N-propylsulfamoylcarbamate

Cat. No.: B1430786
CAS No.: 1393813-40-5
M. Wt: 238.31 g/mol
InChI Key: DNKVAMMOETYAIM-UHFFFAOYSA-N
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Description

tert-Butyl N-propylsulfamoylcarbamate is a chemical compound with the molecular formula C8H18N2O4S and a molecular weight of 238.31 g/mol . It is known for its unique structure, which includes a tert-butyl group, a propyl group, and a sulfamoylcarbamate moiety. This compound is used in various chemical and biological applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-propylsulfamoylcarbamate typically involves the reaction of tert-butyl carbamate with propylsulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation or solvent extraction to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-propylsulfamoylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

tert-Butyl N-propylsulfamoylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl N-propylsulfamoylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The sulfamoylcarbamate moiety is particularly important for its binding affinity and specificity . The pathways involved in its mechanism of action include covalent modification of active sites and non-covalent interactions with binding pockets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-propylsulfamoylcarbamate is unique due to its combination of a tert-butyl group and a propylsulfamoylcarbamate moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the tert-butyl group provides steric hindrance, enhancing the compound’s stability, while the sulfamoylcarbamate moiety offers unique reactivity and binding characteristics .

Properties

IUPAC Name

tert-butyl N-(propylsulfamoyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4S/c1-5-6-9-15(12,13)10-7(11)14-8(2,3)4/h9H,5-6H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKVAMMOETYAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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